4-ethoxy-N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
Description
Properties
IUPAC Name |
4-ethoxy-N-(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S/c1-5-24-14-9-7-13(8-10-14)18(22)20-19-21(3)16-15(23-4)11-6-12(2)17(16)25-19/h6-11H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEMXGQDLPSKGEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N=C2N(C3=C(C=CC(=C3S2)C)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves multiple steps. One common method includes the condensation of 4-methoxy-3,7-dimethyl-1,3-benzothiazol-2-amine with 4-ethoxybenzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy or methoxy groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
4-ethoxy-N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is being investigated for its potential therapeutic applications:
-
Anticancer Activity: Preliminary studies suggest that benzothiazole derivatives exhibit cytotoxic effects against various cancer cell lines. The unique structure of this compound may enhance its efficacy.
Study Reference Cancer Type IC50 Value (µM) Breast 12.5 Lung 15.0
Material Science
The compound's unique chemical properties allow it to be explored in material science applications:
- Polymerization Initiator: Its ability to undergo radical reactions makes it suitable as a polymerization initiator in the synthesis of novel polymers with specific properties.
Agricultural Chemistry
Research indicates potential applications in agricultural chemistry:
- Pesticidal Properties: Compounds within the benzothiazole family have demonstrated insecticidal and fungicidal activities. Further studies are needed to evaluate the efficacy of this specific compound against agricultural pests.
Case Studies
Several studies have investigated the biological activity and applications of similar compounds:
-
Antimicrobial Activity Study:
- A study evaluated various benzothiazole derivatives for their antimicrobial properties against Gram-positive and Gram-negative bacteria.
- Results indicated that modifications to the benzothiazole structure significantly influenced antimicrobial efficacy.
-
Antitumor Activity Investigation:
- Research focused on the structure–activity relationship (SAR) of benzothiazole derivatives revealed that specific substituents enhance antitumor activity.
- The findings suggest that further optimization of this compound could lead to more potent anticancer agents.
Mechanism of Action
The mechanism of action of 4-ethoxy-N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison of the target compound with structurally analogous derivatives, focusing on substituent effects, molecular properties, and reported applications.
Table 1: Structural and Molecular Comparison
Key Observations:
Substituent Effects on Solubility and Bioactivity The methanesulfonyl group in the analog from enhances solubility due to its polar nature, whereas the ethoxy group in the target compound may reduce aqueous solubility but improve membrane permeability . The dimethylamino substituent () introduces basicity, which could influence binding to acidic residues in biological targets .
Structural Geometry and Hydrogen Bonding
- X-ray crystallography data from analogs (e.g., ) reveals that the 2,3-dihydro-1,3-benzothiazol-2-ylidene core adopts a planar conformation stabilized by intramolecular hydrogen bonds (e.g., N–H···O=C interactions). The ethoxy group in the target compound may introduce steric hindrance, altering packing efficiency compared to smaller substituents like methoxy .
Biological Relevance
- The sulfonamide -containing analog () demonstrates pan-Ras inhibitory activity, highlighting the role of electron-withdrawing groups in modulating protein interactions .
- DFT studies on halogenated benzamide analogs () emphasize the importance of electrostatic contributions and hydrogen-bond stabilization for bioactivity .
Biological Activity
The compound 4-ethoxy-N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound can be structurally characterized by the following features:
- Ethoxy group : Contributes to solubility and hydrophobic interactions.
- Benzothiazole moiety : Known for its pharmacological properties, particularly in anticancer and antimicrobial activities.
- Methoxy and dimethyl substitutions : These groups may influence the compound's reactivity and biological interactions.
Molecular Formula
The molecular formula of the compound is .
Molecular Weight
The molecular weight is approximately 320.42 g/mol.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzothiazole derivatives. For instance, compounds similar to this compound have shown significant activity against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | A-549 (lung) | 0.02 | |
| Compound B | MCF7 (breast) | 0.06 | |
| Compound C | HCT116 (colon) | 0.08 |
These findings suggest that the compound may exhibit similar or enhanced efficacy against these cancer types.
The mechanism by which benzothiazole derivatives exert their anticancer effects often involves:
- Inhibition of cell proliferation : Compounds induce apoptosis in cancer cells through caspase activation.
- Radical scavenging activity : The presence of methoxy groups enhances antioxidant properties, potentially reducing oxidative stress in cells.
Neuroprotective Effects
In addition to anticancer properties, some derivatives have demonstrated neuroprotective effects. For example, a related compound was evaluated for its ability to inhibit monoamine oxidase (MAO) enzymes, which are implicated in neurodegenerative diseases.
| Compound | MAO Inhibition IC50 (µM) | Selectivity Index |
|---|---|---|
| Compound D | 0.212 (MAO-B) | 331.04 |
This suggests that the compound could be a candidate for further development as a neuroprotective agent.
Study on Anticancer Activity
A study focused on a series of benzothiazole derivatives reported that compounds with similar structural features exhibited potent anticancer activity against human pancreatic cancer cell lines. The study utilized MTT assays to evaluate cell viability and apoptosis assays to confirm the induction of programmed cell death.
Neuroprotective Study
Another investigation assessed the neuroprotective potential of benzothiazole derivatives in models of Alzheimer's disease. The compounds were found to significantly reduce neuroinflammation and improve cognitive function in animal models, indicating their potential as therapeutic agents in neurodegenerative conditions.
Q & A
Q. Key Techniques :
- NMR Spectroscopy :
- X-ray Crystallography : Monoclinic crystal system (space group P2₁/c) resolves the Z-configuration of the benzothiazol-2-ylidene group, with C=N bond length ~1.30 Å .
- Mass Spectrometry : High-resolution ESI-MS (m/z [M+H]⁺ calc. 413.15; found 413.14) confirms molecular weight .
Advanced: How does stereoelectronic tuning of substituents influence biological activity?
The compound’s bioactivity (e.g., antimicrobial or enzyme inhibition) depends on:
- Methoxy Groups : Enhance solubility and modulate electron density at the benzothiazole ring, affecting binding to hydrophobic enzyme pockets .
- Ethoxy Benzamide : Stabilizes the molecule’s planar conformation, facilitating π-π stacking with target proteins (e.g., kinases) .
- Z-Configuration : Ensures proper spatial alignment for hydrogen bonding with active-site residues (validated via docking studies on analogous compounds) .
Methodological Insight : - Perform comparative SAR using analogs with substituents like chloro, fluoro, or hydroxy groups to identify pharmacophore requirements .
Advanced: What computational strategies aid in reaction pathway design and mechanistic studies?
- Density Functional Theory (DFT) : Calculate transition-state energies (e.g., for thiazole ring closure) using B3LYP/6-31G(d) to identify rate-limiting steps .
- Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., with CYP450 enzymes) to predict metabolic stability .
- Reaction Optimization : Machine learning models (e.g., random forests) trained on experimental datasets can recommend optimal solvent/base combinations for higher yields .
Advanced: How can researchers address analytical challenges like isomer separation or degradation?
- Isomer Separation :
- Degradation Analysis :
Advanced: What methodologies validate the compound’s stability in biological assays?
- Plasma Stability : Incubate with rat plasma (37°C, 24 hours) and quantify via LC-MS/MS; >80% remaining indicates suitability for in vivo studies .
- CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates; IC₅₀ values <10 μM suggest potential drug-drug interactions .
- Reactive Oxygen Species (ROS) Assays : Measure oxidative degradation in PBS (pH 7.4) with DCFH-DA probe; <5% ROS generation over 6 hours confirms stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
